5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Description
5-[(2-Chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidinone ring substituted with a 2-chlorophenylmethyl group at position 5, an imino group at position 2, and a phenyl group at position 3. Thiazolidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(18)21-14)12-7-2-1-3-8-12/h1-9,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOXTRNBJLQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2-chlorobenzylamine with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent patterns and molecular features derived from the evidence:
Substituent Analysis
- 5-[(2-Chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one: Features a 2-chlorophenylmethyl group at position 5, an imino group (NH) at position 2, and a phenyl group at position 3. The imino group may enhance hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS 735269-97-3): Contains a methoxyphenyl-imino group and a fused furyl-benzoic acid moiety, which may confer distinct electronic properties and acidity compared to the target compound .
- 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (): A simpler thiazole derivative lacking the thiazolidinone ring and imino group, with chloromethyl and 4-chlorophenyl substituents. This structure may exhibit reduced conformational rigidity compared to thiazolidinones .
Functional Implications
- Hydrogen Bonding: The imino group at position 2 could facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) or improving crystallinity .
Data Table: Key Structural Features of Comparable Compounds
Research Findings and Methodological Considerations
- Crystallographic Analysis : Structural determination of such compounds typically relies on X-ray crystallography using software like SHELXL and visualization tools like ORTEP-3 . The absence of crystallographic data for the target compound limits insights into its conformation and packing behavior.
- Synthetic Pathways: Thiazolidinones are commonly synthesized via cyclocondensation of thioureas with α-haloesters or ketones. The presence of the 2-chlorophenylmethyl group may require tailored synthetic strategies to avoid steric hindrance.
- Biological Screening : Analogous compounds (e.g., CAS 443875-50-1) are often screened for antimicrobial or anticancer activity, suggesting a framework for future studies on the target compound .
Biological Activity
5-[(2-Chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The chemical formula of the compound is C19H14ClN3OS2. Its structure features a thiazolidinone ring substituted with a chlorophenyl group, which influences its biological properties. The presence of the chlorine atom is believed to enhance its reactivity and biological efficacy.
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit notable anticancer activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells.
- Cell Viability Assays : The MTT assay has been commonly used to assess the cytotoxic effects of these compounds. For instance, derivatives have shown IC50 values as low as 0.16 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that these compounds may inhibit specific kinases involved in cancer cell signaling pathways, such as c-Met and Ron tyrosine kinases .
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have also been evaluated for their antimicrobial properties.
- In Vitro Testing : The antimicrobial efficacy is typically assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. Some derivatives have exhibited significant antibacterial activity, with inhibition zones indicating effective microbial growth suppression .
- Resistance Studies : Recent studies have focused on the resistance patterns of bacterial strains against these compounds, providing insights into their potential use in treating resistant infections .
Antioxidant Activity
The antioxidant properties of thiazolidinones are another area of interest. The ability to scavenge free radicals can contribute to their therapeutic potential.
- Lipid Peroxidation Assays : Compounds have been tested for their capacity to inhibit lipid peroxidation, a process associated with oxidative stress and cellular damage. Certain derivatives showed promising results in reducing oxidative damage .
Case Studies
Several studies highlight the biological activities of thiazolidinone derivatives:
- Study on Glioblastoma Cells : A study evaluated various thiazolidinone derivatives against LN229 glioblastoma cells using MTT and colony formation assays. The most effective compounds were found to induce significant cytotoxicity and apoptosis .
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antimicrobial activity with some compounds achieving MIC values below 1 µg/mL .
Summary of Biological Activities
| Activity Type | Assay Method | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | IC50 as low as 0.16 µM against MCF-7 cells |
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |
| Antioxidant | Lipid Peroxidation Assay | Significant reduction in oxidative stress |
Q & A
Q. What are the established synthetic routes for 5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-chlorobenzaldehyde with a thioamide precursor (e.g., thiourea or thiosemicarbazide) under acidic conditions to form a Schiff base intermediate.
- Step 2 : Cyclization of the intermediate in the presence of a carbonylating agent (e.g., phosgene or triphosgene) to form the thiazolidinone ring.
- Step 3 : Purification via recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield. For analogs with iodine substituents, similar methods involving iodinated benzaldehyde derivatives have been reported .
Q. Which analytical techniques are most reliable for structural characterization?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring connectivity.
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- IR Spectroscopy : To identify functional groups like the imino (C=N) and carbonyl (C=O) stretches.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric substrates.
- Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines. Thiazolidinone derivatives often show activity linked to substituent electronegativity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model disordered atoms. For example, highlights resolving phenyl ring disorder via partial occupancy refinement.
- Twinning Analysis : Employ the TWIN command in SHELXL or check for intensity statistics (e.g., Hooft parameter) in PLATON.
- Validation Tools : Tools like ADDSYM (in PLATON) ensure space group correctness. ORTEP-3 can visualize thermal ellipsoids to assess model reliability .
Q. What strategies optimize synthetic yield while minimizing byproducts in scaled-up reactions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Screening : Lewis acids (e.g., ZnCl) can accelerate Schiff base formation.
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Industrial-scale synthesis of related thiazolidinones uses this approach .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects.
- Ring Modifications : Synthesize analogs with selenazolidinone or oxazolidinone cores to evaluate heteroatom influence.
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with target proteins, as demonstrated for immunomodulatory thiazolidinones .
Q. What mechanistic insights can be gained from kinetic and thermodynamic studies of its reactivity?
- Kinetic Profiling : Monitor reaction intermediates via time-resolved NMR to identify rate-limiting steps.
- DFT Calculations : Compute transition-state energies for cyclization steps (e.g., using Gaussian 16). ’s analysis of related compounds used B3LYP/6-31G(d) to model reaction pathways.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) assesses polymorphic forms, critical for pharmaceutical applications.
Data Contradiction and Validation
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using LC-MS). Poor bioavailability often explains in vitro-in vivo discrepancies.
- Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites.
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from animal models.
Q. What are the limitations of current computational models for predicting this compound’s interactions?
- Force Field Accuracy : Classical MD simulations may fail to capture π-stacking or halogen-bonding effects. Hybrid QM/MM methods are preferable.
- Solvent Effects : Implicit solvent models (e.g., GB/SA) underestimate explicit water interactions.
- Target Flexibility : Ensemble docking (using multiple receptor conformations) improves prediction reliability for flexible binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
